Terbutylazine-desethyl-2-hydroxy

Description

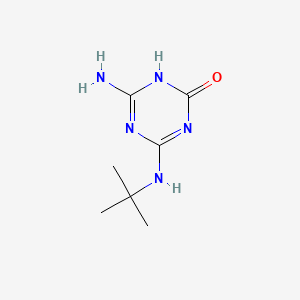

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUISVCFZNCYUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216887 | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-06-8 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution

Aquatic Environmental Compartments

Terbutylazine-desethyl-2-hydroxy is frequently detected in surface water bodies, including rivers and lakes, often at concentrations that warrant attention. Monitoring studies across Europe have consistently identified terbuthylazine (B1195847) and its metabolites in surface waters, with concentrations sometimes exceeding the European Union's drinking water standard of 0.1 µg/L for a single pesticide.

Research in the Czech Republic has reported a real environmental concentration of 2.9 µg/L for terbuthylazine-desethyl in rivers, a compound structurally similar to this compound. nih.govresearchgate.netsemanticscholar.org Furthermore, studies have documented the presence of 2-hydroxy-terbuthylazine, a closely related transformation product, in European surface waters at concentrations reaching up to 9.24 µg/L. semanticscholar.org The presence of these metabolites is indicative of the widespread agricultural use of terbuthylazine and its subsequent transport into aquatic systems through runoff and leaching.

| Compound | Location | Concentration Range | Reference |

|---|---|---|---|

| Terbuthylazine-desethyl | Czech Rivers | 2.9 µg/L (real environmental concentration) | nih.govresearchgate.netsemanticscholar.org |

| 2-hydroxy-terbuthylazine | European Surface Waters | Up to 9.24 µg/L | semanticscholar.org |

Groundwater, a critical source of drinking water, is also susceptible to contamination by this compound. The mobility of terbuthylazine and its metabolites in soil facilitates their percolation into underlying aquifers. Monitoring data from various European countries have shown that terbuthylazine and its main metabolite, desethyl-terbuthylazine, are found in groundwater at noticeable concentrations, in some instances surpassing the maximum allowable concentrations of 0.1-0.5 µg/L.

A study focusing on the Plana Sur Aquifer of Valencia, Spain, revealed that while terbuthylazine concentrations were consistently below the legal threshold, its metabolite desethyl-terbuthylazine was detected in five out of six monitored wells at concentrations exceeding the permissible limit, with a maximum value of 0.3 µg/L recorded. This highlights that in some groundwater systems, the concentration of the metabolite can be higher than that of the parent compound.

Urban environments, with their extensive impervious surfaces, contribute to the transport of pollutants, including herbicide metabolites, into aquatic systems via stormwater runoff. Research conducted in a 2-hectare urban district in Freiburg, Germany, detected Terbutylazine-2-hydroxy (B1437417), a precursor to this compound, in drainage pipes (B44673) collecting infiltrated water through soil. researchgate.net

A study in a swale-trench system in the same city found concentrations of Terbutylazine-2-hydroxy ranging from 8 to 48 ng/L. researchgate.net Another investigation in a different district of Freiburg reported concentrations of up to 23 ng/L for Terbutylazine-2-hydroxy in a similar stormwater management system. researchgate.net These findings underscore the role of urban runoff as a pathway for the dissemination of these compounds into the environment.

| Location | Concentration Range | Reference |

|---|---|---|

| Swale-trench system | 8 - 48 ng/L | researchgate.net |

| Swale-trench system (another district) | Up to 23 ng/L | researchgate.net |

Terrestrial and Sedimentary Environmental Compartments

Soil is the primary recipient of terbuthylazine application and the main site of its transformation into metabolites like this compound. The persistence and mobility of these compounds in soil are critical factors determining their potential to contaminate water resources.

2-hydroxy-terbuthylazine is recognized as a major degradation product of terbuthylazine in soil. semanticscholar.org Studies have shown that this metabolite exhibits high to very high persistence in soil, with a dissipation time (DT50) ranging from 207 to over 1000 days. semanticscholar.org It is also classified as having medium mobility in soil. While specific concentration data for this compound in various soil types are limited, research on the parent compound provides some insight. For instance, a study in New Zealand found that after 150 days, terbuthylazine residues in Horotiu sandy loam and Hamilton clay loam soils were reduced to about 1% and 5% of the initial applied amount, respectively. researchgate.net Another study investigating the impact of salicylic (B10762653) acid on herbicide residues found that its application reduced the accumulation of terbuthylazine in soil by 14.5%. nih.gov

A study of the Sacca di Goro coastal lagoon in the Northern Adriatic Sea found that hydroxylated metabolites of herbicides, including those of terbuthylazine, were prevalent in sediments, often at concentrations greater than their parent compounds. nih.gov Another study on constructed wetlands developed an analytical method for the simultaneous determination of terbuthylazine and its major metabolites in sediment samples, with a limit of detection of 3.3 ng/g for all substances. researchgate.net Although this study did not report detected environmental concentrations, it provides a tool for future monitoring. Research has also indicated that adsorption to sediment is a significant route for the removal of terbuthylazine from wastewater in constructed wetlands, though the concentrations of the herbicide and its metabolites were found to be lower in sediments compared to within aquatic plants. researchgate.net

Atmospheric Particulate Matter Detection

The detection of this compound in atmospheric particulate matter is an area of emerging research, driven by the need to understand the environmental fate and transport of herbicide degradation products. Terbutylazine, the parent compound, is known to enter the atmosphere and can exist in both the vapor and particulate phases nih.gov. Its subsequent transformation in the environment leads to the formation of various metabolites, including this compound hpc-standards.com.

While comprehensive quantitative data on the atmospheric concentrations of this compound are limited, studies have begun to identify its presence in atmospheric components. Research analyzing the chemical composition of particulate matter has indicated that this compound is associated with the coarse fraction of these particles. One study identified that this compound exhibits a bimodal distribution, suggesting its presence in different particle size ranges within the coarse fraction. However, specific concentration data from this research is not available.

The abiotic degradation of the parent compound, terbuthylazine, in the atmosphere is primarily attributed to its reaction with hydroxyl (OH) radicals acs.org. This atmospheric degradation process can lead to the formation of various transformation products. While laboratory studies have identified acetyl-TBA and desethyl-TBA as main products of this reaction on aerosols, the full range of metabolites formed under real-world atmospheric conditions and their partitioning onto particulate matter are still subjects of ongoing investigation acs.org.

The lack of extensive monitoring data for this compound in atmospheric particulate matter highlights a gap in the current understanding of the environmental distribution of this specific metabolite. While analytical methods are available for its detection in other environmental matrices such as soil and water, its presence and concentration in the air we breathe remain largely unquantified.

Environmental Transformation and Degradation Pathways

Factors Influencing Environmental Degradation

The rate and extent of Terbutylazine-desethyl-2-hydroxy degradation in the environment are influenced by a variety of factors, most notably microbial activity and the composition of the soil.

The breakdown of triazine herbicides, including this compound, is heavily dependent on microbial activity. csic.esnih.gov The presence of a diverse and active microbial community is essential for the complete degradation of these compounds. csic.es Research has shown that consortia of different bacterial species can degrade terbuthylazine (B1195847) more effectively than individual strains. scielo.brscielo.br For example, a combination of Bacillus pumilus and Bacillus subtilis has demonstrated a synergistic effect, leading to a more rapid and complete degradation of the parent compound. scielo.br The rhizosphere, the soil region around plant roots, can also harbor microorganisms that enhance the degradation of terbuthylazine. scielo.brscielo.br The ability of microbial populations to use the herbicide as a carbon source is a key factor in its biodegradation. csic.es

Microbial Degradation of Terbuthylazine

| Microorganism/Consortium | Degradation Efficiency of Terbuthylazine | Timeframe | Reference |

|---|---|---|---|

| Bacillus pumilus TDJ-7 | ~95% | 6 days | scielo.br |

| Bacillus subtilis TDJ-9 | ~98% | 6 days | scielo.br |

| Consortium of TDJ-7 and TDJ-9 | ~96% | 5 days | scielo.br |

| Agrobacterium rhizogenes AT13 | 98.7% | 39 hours | nih.gov |

Soil organic matter plays a significant role in the fate of terbuthylazine and its metabolites. nih.govfar.org.nz An increase in soil organic carbon content generally leads to greater adsorption of terbuthylazine. nih.gov This adsorption can have conflicting effects on degradation. On one hand, it can reduce the bioavailability of the compound to microorganisms, thereby slowing down its degradation. csic.es On the other hand, some organic amendments may enhance microbial activity and promote degradation. csic.es

The addition of different types of organic amendments to soil has been shown to have varied effects. For instance, the addition of poultry compost and urban sewage sludge was found to slow the degradation of terbuthylazine, whereas corn straw did not significantly alter its degradation rate compared to unamended soil. nih.govdntb.gov.ua The type of organic matter is also a factor, with materials having a higher lignin (B12514952) content, such as pine wood, showing greater adsorption of terbuthylazine. csic.es The interaction between the herbicide, soil particles, and organic matter is complex and can influence the persistence and mobility of terbuthylazine and its degradation products. researchgate.net

Effect of Organic Amendments on Terbuthylazine Half-Life in Soil

| Soil Treatment | Terbuthylazine Half-Life (days) | Reference |

|---|---|---|

| Non-amended soil | 57.3 | nih.gov |

| Soil + Corn straw | 55.5 | nih.gov |

| Soil + Poultry compost | 60.3 | nih.gov |

| Soil + Urban sewage sludge | 73.7 | nih.gov |

Temperature Effects on Degradation Kinetics

The influence of temperature on the degradation kinetics of this compound is not well-documented in existing scientific literature. However, studies on its parent compound, terbutylazine, and other related triazine herbicides demonstrate a clear correlation between temperature and the rate of degradation.

Research conducted in controlled environments has shown that temperature is a major factor affecting the degradation rate of terbutylazine. researchgate.net For instance, one study revealed that terbutylazine residues dissipated five times faster at 30°C compared to 10°C. researchgate.net This suggests that higher temperatures accelerate the chemical and microbial processes responsible for breaking down the herbicide. The effect of temperature on the degradation of terbutylazine has been found to be more significant than that of soil water content. researchgate.netresearchgate.net

The degradation of terbutylazine in soil is primarily a microbial process, although chemical degradation can also occur. nih.gov Temperature is a critical environmental factor that influences microbial activity. Generally, an increase in temperature, up to an optimal point, enhances the metabolic rates of microorganisms, leading to faster breakdown of organic compounds like herbicides. This principle is supported by findings that microbial activity in field conditions, stimulated by daily fluctuations in temperature, light, and moisture, can lead to faster degradation rates than those observed in stable laboratory settings. researchgate.net

For the related triazine herbicide atrazine, its degradation rate constant (k) and half-life (T1/2) are also significantly influenced by temperature. An increase in temperature from 5°C to 35°C can lead to a 3 to 4-fold decrease in the half-life of atrazine. This is attributed to enhanced solubility, hydrolysis, and microbial activity at higher temperatures.

While direct data for this compound is not available, it is reasonable to infer that its degradation is also temperature-dependent, following similar principles to its parent compound and other triazines. As a hydroxylated metabolite, its degradation pathway may differ from the parent compound, but the fundamental influence of temperature on the chemical and biological reactions involved in its breakdown is likely to be significant. Further research is needed to quantify the specific effects of temperature on the degradation kinetics of this compound.

Degradation Kinetics and Environmental Persistence

This compound is a transformation product of the herbicide terbutylazine, formed through dealkylation and hydroxylation reactions. nih.gov Its environmental persistence and degradation kinetics are of interest due to its potential to contaminate soil and water resources.

Hydroxylated metabolites of triazines, such as this compound, are generally considered to be of low mobility and can persist for extended periods in soil. who.int However, some studies have identified deethylterbuthylazine-2-hydroxide (an alternative name for the same compound) as one of the highest-leaching compounds among terbutylazine transformation products, suggesting it could be a potential pollutant for aquifers. nih.gov This apparent contradiction may be due to variations in soil type, pH, and other environmental conditions that influence the compound's behavior.

The parent compound, terbutylazine, is known for its persistence in the environment. researchgate.netresearchgate.net Its half-life in soil can range from 5 to 116 days, depending on soil characteristics and temperature. researchgate.net In water, terbutylazine has been found to be the most persistent among several s-triazine herbicides, with half-lives ranging from 76 to 331 days. researchgate.net The persistence of terbutylazine and its metabolites, including desethyl-terbuthylazine, is a reason for their classification as emerging substances of concern by the European Commission. osti.govcnr.it Monitoring studies have shown that the concentrations of terbutylazine transformation products in groundwater can be higher than that of the parent compound, indicating their significant persistence. researchgate.net

While specific degradation half-lives for this compound are not widely reported, the persistence of the closely related metabolite, terbutylazine-2-hydroxy (B1437417), has been described as high to very high. The persistence of s-triazine herbicides and their metabolites is a significant environmental concern due to their potential for long-term contamination of soil and water. nih.govnih.govresearchgate.net

The table below summarizes available persistence data for terbutylazine and a related metabolite. It is important to note the absence of specific kinetic data for this compound.

Table 1: Environmental Persistence of Terbutylazine and a Related Metabolite

| Compound | Matrix | Half-life (t½) in days | Conditions |

|---|---|---|---|

| Terbutylazine | Soil | 6.5 - 149 | Field studies |

| Terbutylazine | Water | 73 - 205 | Hydrolysis |

| Terbutylazine | Soil | 23 - 39 | Field conditions |

Environmental Fate and Transport Dynamics

Environmental Mobility and Leaching Potential

The mobility of Terbutylazine-desethyl-2-hydroxy in the environment is a significant factor in determining its potential to contaminate water resources. Its movement through the soil profile and subsequent transport to groundwater are governed by a complex interplay of its chemical properties and the characteristics of the surrounding environmental matrix.

Soil Leaching Studies and Column Experiments

Studies investigating the leaching potential of terbuthylazine (B1195847) and its metabolites have provided valuable insights into the mobility of this compound. Lysimeter experiments, which simulate natural environmental conditions, have been particularly informative.

In a study by Guzzella et al. (2003), the mobility of various terbuthylazine transformation products was evaluated in open-field lysimeters under different hydraulic conditions. The results identified deethylterbuthylazine-2-hydroxide (a synonym for this compound) as one of the highest-leaching compounds. nih.gov This suggests a significant potential for this metabolite to move through the soil profile and reach underlying groundwater. The study highlighted that under conditions of high water flow, such as those simulated by a constant hydraulic head, the leaching of hydroxylated derivatives like this compound is a notable concern. nih.gov

Further supporting the concept of its mobility, studies on aged residues in soil columns have shown that degradation products of terbuthylazine can appear in the leachate. apvma.gov.au While terbuthylazine itself may be largely retained in the upper soil layers, its transformation into more mobile compounds like this compound facilitates their downward movement. apvma.gov.au The persistence of this metabolite, with a reported dissipation time (DT50) ranging from 207 to over 1000 days in soil, further enhances its potential for leaching over extended periods.

It is important to note that while dealkylated products of terbuthylazine are generally considered more persistent and water-soluble, hydroxylated compounds like this compound are characterized by lower water solubility, which would typically suggest lower mobility. cabidigitallibrary.org However, the findings from lysimeter studies indicate that its mobility is still significant enough to pose a potential risk to groundwater. nih.gov

Groundwater Transport Characteristics

The presence of this compound in groundwater is a direct consequence of its mobility in the soil profile. Monitoring studies in various regions have detected this and other terbuthylazine metabolites in groundwater samples, confirming its transport from agricultural fields to underlying aquifers.

The European Food Safety Authority (EFSA) has recognized several terbuthylazine metabolites, including those designated as LM3 and LM6 (which can be associated with hydroxylated forms), as having the potential to leach into groundwater. europa.eunih.gov This has led to recommendations for specific toxicological assessments of these metabolites. europa.eunih.gov

The transport of this compound to groundwater is influenced by its persistence and mobility. While it is classified as having medium mobility, its long half-life in soil provides an extended window for it to be transported by percolating water. semanticscholar.org The detection of other major degradation products of terbuthylazine, such as terbuthylazine-2-hydroxy and terbutylazine-desethyl, in ground and surface waters underscores the general susceptibility of these transformation products to transport. nih.gov

Adsorption-Desorption Processes

The interaction of this compound with soil and other environmental particles through adsorption and desorption is a critical factor controlling its concentration in the aqueous phase and, consequently, its mobility and bioavailability.

Sorption to Natural Environmental Matrices

Research has shown that this compound can be sorbed by various environmental matrices. In a study by Ronka and Bodylska (2021), the sorption of 2-hydroxy-terbuthylazine (a closely related compound, if not a direct synonym in some contexts) to modified poly(divinylbenzene) microspheres was investigated as a model for interaction with organic-rich matrices. The study found that 2-hydroxy-terbuthylazine exhibited significant sorption, which was noted to be five times greater than that of desethyl-terbuthylazine. This higher sorption is attributed to its lower water solubility.

The nature of the sorbent material plays a crucial role in the extent of adsorption. The presence of functional groups, such as carboxyl groups on the adsorbent, can enhance sorption through mechanisms like hydrogen bonding.

Adsorption Kinetics and Isotherm Modeling

The rate at which this compound is adsorbed onto environmental surfaces is a key aspect of its environmental fate. The study by Ronka and Bodylska (2021) found that the adsorption of 2-hydroxy-terbuthylazine was a relatively rapid process, with 56% of the sorption efficiency reached within 5 minutes. Sorption equilibrium for this metabolite was achieved in approximately 30 hours.

The adsorption process was well-described by a pseudo-second-order kinetic model, suggesting that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

To further understand the relationship between the concentration of the compound and the amount adsorbed at equilibrium, adsorption isotherm models are used. For 2-hydroxy-terbuthylazine, the equilibrium data were found to fit the Freundlich isotherm model well. The Freundlich model is an empirical equation that describes adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

Table 1: Adsorption Isotherm Model for 2-Hydroxy-Terbutylazine

Desorption Dynamics and Hysteresis

The release of previously adsorbed this compound back into the soil solution is known as desorption. This process is critical as it can lead to a slow and prolonged release of the contaminant into the environment. The study by Ronka and Bodylska (2021) also investigated the desorption of 2-hydroxy-terbuthylazine from the polymeric microspheres using ethanol (B145695) as an eluent. The results indicated that the microspheres could be reused with no significant decrease in adsorption capacity over three sorption/desorption cycles, suggesting that the desorption process is effective under these conditions.

However, in natural soil systems, desorption can be incomplete, a phenomenon known as hysteresis. This means that the amount of a compound that desorbs is less than the amount that was initially adsorbed at the same solution concentration. While specific hysteresis data for this compound is limited, the strong sorption observed for hydroxylated metabolites of terbuthylazine suggests that a certain degree of hysteresis is likely to occur in soil, contributing to its persistence.

Engineered Sorbents for Environmental Remediation

The remediation of water and soil contaminated with pesticide residues is a significant environmental challenge. Engineered sorbents are materials that have been specifically designed or modified to enhance the removal of contaminants from a matrix. While research has been conducted on the use of such sorbents for the parent herbicide terbuthylazine and some of its metabolites, there is a notable lack of studies focusing specifically on the remediation of this compound.

Research into the sorption of closely related terbuthylazine metabolites, such as desethyl-terbuthylazine and 2-hydroxy-terbuthylazine, has been explored. For instance, studies have investigated the sorption properties of materials like poly(divinylbenzene) modified in the Diels–Alder reaction for these related metabolites. These studies have shown that the sorption efficiency is influenced by the physicochemical properties of both the sorbent and the specific metabolite. However, direct data on the efficacy of any engineered sorbent for this compound is not available in the current scientific literature.

The development and evaluation of engineered sorbents for this compound would require dedicated research. Such studies would need to consider the unique chemical structure and properties of this specific metabolite to design sorbents with high affinity and capacity. Potential candidates for such sorbents could include modified clays, biochar, activated carbon, or synthetic polymers, which have shown promise in the remediation of other polar and mobile pesticide residues.

Table 1: Research Status on Engineered Sorbents for Terbutylazine Metabolites

| Compound | Engineered Sorbent Studied | Research Findings |

| This compound | No specific studies found | Data not available |

| Desethyl-terbuthylazine | Poly(divinylbenzene) | Sorption properties investigated |

| 2-hydroxy-terbuthylazine | Poly(divinylbenzene) | Sorption properties investigated |

This table is interactive. Click on the headers to sort the data.

Bioavailability in Environmental Systems

The bioavailability of this compound in environmental systems is a critical factor in determining its potential risk to non-target organisms. As a major degradation product of terbuthylazine found in both ground and surface waters, its presence in these compartments is a key prerequisite for its interaction with aquatic and terrestrial life. nih.gov The compound's persistence in the environment can lead to potential impacts on wildlife, particularly aquatic organisms. hpc-standards.com

The uptake of terbuthylazine and its metabolites by plants has been a subject of study. Research on maize plants has indicated that polar metabolites of terbuthylazine can be taken up from the soil. researchgate.net Although this study did not single out this compound, its classification as a polar metabolite suggests a potential for plant uptake. The movement of this compound from soil to plants represents a significant pathway for its entry into the food chain.

The composition of the soil matrix plays a crucial role in the bioavailability of terbuthylazine and its metabolites. The sorption of these compounds to soil particles, particularly organic matter, can reduce their concentration in the soil solution, thereby limiting their availability for uptake by organisms such as earthworms. researchgate.net Studies on the parent compound have shown that amending soil with organic matter can decrease its toxic effects, a principle that would likely extend to its metabolites. researchgate.net The degree of sorption is influenced by the physicochemical properties of the compound and the characteristics of the soil, such as organic carbon content and pH. nih.gov

Table 2: Factors Influencing the Bioavailability of this compound

| Environmental Factor | Influence on Bioavailability | Relevant Findings |

| Water Solubility | Higher solubility can increase mobility and availability in aquatic systems. | Identified as a major degradation product in ground and surface waters. nih.gov |

| Soil Organic Matter | Higher organic matter content can decrease bioavailability through sorption. | Sorption reduces the concentration in soil solution, limiting uptake by organisms. researchgate.net |

| Plant Uptake | Represents a pathway for entry into the food chain. | Polar metabolites of terbuthylazine are known to be taken up by maize plants. researchgate.net |

| Persistence | Longer persistence increases the window for potential exposure and uptake. | The compound can persist in the environment, posing a risk to non-target organisms. hpc-standards.com |

This table is interactive. Click on the headers to sort the data.

Ecological Impact and Ecotoxicity

Ecotoxicological Assessment in Aquatic Biota

The ecotoxicological effects of desethyl-2-hydroxyterbutylazine have been investigated in several aquatic species, revealing its potential to cause harm even at environmentally relevant concentrations.

Studies on the red swamp crayfish (Procambarus clarkii) have demonstrated the sub-chronic effects of desethyl-2-hydroxyterbutylazine. Exposure to both environmentally realistic (2.9 μg/L) and higher concentrations (580 μg/L) for 14 days resulted in notable adverse effects. nih.gov These included histopathological changes in the gills and hepatopancreas, alterations in the biochemical parameters of the hemolymph, and oxidative damage to the hepatopancreas. nih.gov Even after a 14-day recovery period in clean water, these parameters did not fully return to normal, indicating lasting damage. nih.gov Chronic exposure to this compound has been shown to affect the biochemical profile, antioxidant system, and cause oxidative stress and histopathological changes in the hepatopancreas of red swamp crayfish. nih.gov

Table 1: Effects of Desethyl-2-hydroxyterbutylazine on Red Swamp Crayfish (Procambarus clarkii)

| Parameter | Observed Effects | Reference |

|---|---|---|

| Histopathology | Changes in gills and hepatopancreas | nih.gov |

| Biochemical Parameters | Alterations in hemolymph | nih.gov |

| Oxidative Stress | Damage to hepatopancreas | nih.gov |

| Recovery | Incomplete restoration of normal parameters after 14 days | nih.gov |

Research on vertebrate species, such as the common carp (B13450389) (Cyprinus carpio), has also highlighted the toxic potential of desethyl-2-hydroxyterbutylazine. nih.gov While direct studies on fish are limited, the known lipophilic nature of 2-hydroxyterbutylazine suggests it can readily enter organisms through passive diffusion and accumulate within the mitochondrial matrix. This can lead to the generation of mitochondrial reactive oxygen species, which in turn can damage the electron transport chain, affect membrane permeability, and cause mutations in mitochondrial DNA. nih.gov Studies on the parent compound, terbuthylazine (B1195847), have shown that it can induce the formation of reactive oxygen species and nitric oxide in the liver of zebrafish (Danio rerio), leading to cytotoxicity, DNA damage, and immune toxicity. nih.gov

Developmental and Growth Inhibition in Sensitive Organisms

While specific data on the developmental and growth inhibition caused by desethyl-2-hydroxyterbutylazine is not extensively detailed in the provided search results, the observed sublethal effects strongly suggest a potential for such impacts. The histopathological damage, biochemical alterations, and oxidative stress documented in crayfish can logically be expected to impair normal growth and development. nih.gov For instance, damage to the hepatopancreas, a vital organ for digestion and metabolism, would likely hinder the organism's ability to process nutrients efficiently, thereby stunting growth. nih.gov Similarly, the energetic cost of combating oxidative stress and repairing cellular damage can divert resources away from growth and developmental processes.

Comparative Ecotoxicity with Parent Compounds and Co-occurring Metabolites

The environmental risk assessment of a pesticide extends beyond the parent compound to its various transformation products, which can exhibit different physicochemical properties and toxicological profiles. Terbuthylazine degrades in the environment to several metabolites, including terbuthylazine-desethyl-2-hydroxy, desethyl-terbuthylazine, and hydroxy-terbuthylazine. nih.govapvma.gov.au Understanding the ecotoxicity of these metabolites in comparison to the parent terbuthylazine is crucial for a comprehensive evaluation of its total environmental impact. Research indicates that while many transformation products are less toxic than their parent compounds, a significant portion can exhibit similar or even greater toxicity. researchgate.net

Detailed Research Findings

Studies comparing the ecotoxicity of terbuthylazine and its metabolites have primarily focused on aquatic organisms, as these compounds are frequently detected in surface and groundwater. nih.govosti.gov

Parent Compound: Terbuthylazine The parent compound, terbuthylazine, is classified as moderately toxic to fish. epa.gov Acute toxicity studies (96-hour LC50) show values of 3.4 mg/L for rainbow trout and 7.5 mg/L for bluegill sunfish. epa.gov For freshwater invertebrates, it is considered slightly toxic, with a 48-hour EC50 for Daphnia magna of 50.9 mg/L. epa.gov However, it is noted to be highly toxic to some estuarine and marine invertebrates. epa.gov

Metabolite: Terbuthylazine-desethyl-2-hydroxy Research on terbuthylazine-desethyl-2-hydroxy has revealed its effects on the early life stages of common carp (Cyprinus carpio). A 35-day study established a lethal concentration (LC50) of 10.9 mg/L. nih.govresearchgate.net While this acute toxicity value is higher than that of the parent compound for other fish species, indicating lower lethality, the metabolite demonstrates significant sublethal effects at much lower concentrations. nih.gov Chronic exposure led to growth inhibition, with a No Observed Effect Concentration (NOEC) of 0.0001 mg/L and a Lowest Observed Effect Concentration (LOEC) of 0.002 mg/L. nih.gov Furthermore, at concentrations of 1.4 and 3.5 mg/L, damage to the caudal kidney tubules was observed. nih.govresearchgate.net

Metabolite: Desethyl-terbuthylazine (DET) Desethyl-terbuthylazine (DET) is another key metabolite. It is generally more mobile and water-soluble than terbuthylazine, suggesting a higher potential for groundwater contamination. researchgate.net In terms of aquatic toxicity, it appears to be less acutely toxic to fish than the parent compound. The 96-hour LC50 for temperate freshwater fish is reported as 18.0 mg/L. herts.ac.uk

Metabolite: Hydroxy-terbuthylazine Hydroxy-terbuthylazine is a principal degradation product formed through abiotic pathways like hydrolysis. apvma.gov.auresearchgate.net While it is frequently detected, specific ecotoxicity data for direct comparison in this context is less available in the provided sources. General assessments have sometimes concluded that transformation products are less toxic, but this is not a universal rule. researchgate.net

The comparative data highlights a critical aspect of pesticide risk assessment: while a metabolite like terbuthylazine-desethyl-2-hydroxy may be less acutely lethal than its parent compound, its potential for chronic and sublethal effects at environmentally relevant concentrations can be significant. nih.gov

Comparative Aquatic Ecotoxicity Data

Table 1: Acute Toxicity to Fish

| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|---|

| Terbuthylazine | Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | 3.4 | epa.gov |

| Terbuthylazine | Bluegill sunfish (Lepomis macrochirus) | 96 hours | LC50 | 7.5 | epa.gov |

| Terbutylazine-desethyl-2-hydroxy | Common carp (Cyprinus carpio) | 35 days | LC50 | 10.9 | nih.govresearchgate.net |

| Desethyl-terbuthylazine | Temperate Freshwater Fish | 96 hours | LC50 | 18.0 | herts.ac.uk |

Table 2: Chronic and Sublethal Toxicity to Fish

| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|---|

| This compound | Common carp (Cyprinus carpio) | 35 days | NOEC (Growth) | 0.0001 | nih.gov |

| This compound | Common carp (Cyprinus carpio) | 35 days | LOEC (Growth) | 0.002 | nih.gov |

Table 3: Acute Toxicity to Aquatic Invertebrates

| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|---|

| Terbuthylazine | Daphnia magna | 48 hours | EC50 | 50.9 | epa.gov |

Analytical Methodologies and Environmental Monitoring

Sample Preparation and Extraction Techniques

The initial step in analyzing Terbutylazine-desethyl-2-hydroxy involves its extraction from complex environmental samples like soil and water. Solid-phase extraction (SPE) is a widely adopted technique for this purpose.

For water samples, SPE cartridges, such as MCX and LiChrolut EN (a styrene-divinylbenzene adsorbent), have proven effective. nih.govnih.gov The MCX cartridges, for instance, have demonstrated adequate recovery efficiencies of 70-80% for terbuthylazine (B1195847) and its metabolites. nih.govacs.org The pH of the sample can significantly influence the extraction efficiency, with an optimal pH of 3.0 noted for extracting hydrophilic hydroxytriazine degradation products from tap water. nih.gov

In the case of soil samples, a sonication micromethod has been proposed for the extraction of triazine herbicides and their metabolites, offering a rapid analytical approach. nih.gov Another effective method for soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. researchgate.netu-szeged.hu For plant tissues and soil, a common procedure involves extraction with an acetone/water solution under ultrasonic waves, followed by concentration and cleanup using an LC-C18 solid-phase extraction column. nih.gov

A comparison of extraction techniques for various triazine metabolites is presented below:

| Extraction Technique | Matrix | Analytes | Key Findings |

| Solid-Phase Extraction (MCX cartridges) | Wetland Water | Terbutylazine and 5 major metabolites | Recovery efficiency of 70-80%. nih.govacs.org |

| Solid-Phase Extraction (LiChrolut EN) | Tap and River Water | Atrazine, terbutylazine, and their metabolites | Optimum pH of 3.0 for hydroxytriazine degradation products; recovery >80% for some metabolites. nih.gov |

| Sonication Microextraction | Soil | Simazine, terbuthylazine, and their chloro dealkylated metabolites | A rapid method with good recoveries ranging from 76% to 102%. nih.gov |

| QuEChERS | Soil | Terbutylazine and s-metolachlor | Mean recoveries from fortified soil samples ranged from 81% to 92%. researchgate.netu-szeged.hu |

| Ultrasonic Extraction | Maize and Soil | Terbutylazine, ametryn (B1665967), and atrazine | Effective for extracting herbicides from plant and soil matrices. nih.gov |

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate this compound from other compounds in the sample extract. High-performance liquid chromatography (HPLC) is a commonly used method. researchgate.netsigmaaldrich.com

A typical HPLC system for the analysis of terbuthylazine and its metabolites utilizes a C18 reversed-phase column. researchgate.netnih.gov For instance, an Agilent Zorbax Eclipse C18 column (50 mm × 4.6 mm, 1.8 μm) has been used with a mobile phase of ultrapure water and acetonitrile (B52724) (55/45, v/v). researchgate.netu-szeged.hu Another method employed an XBridge C18 column (3.5um, 2.1x50mm) with a gradient flow of water and methanol, both containing 0.1% formic acid. ufz.de

Gas chromatography (GC) is also a suitable technique for the analysis of triazine herbicides and their metabolites. nih.govsigmaaldrich.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography for the sensitive and specific quantification of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently used method. researchgate.net For example, a triple quadrupole mass detector with a heated electrospray ionization (H-ESI) source in the positive ionization mode has been used for quantification. nih.gov The mass spectrometer can be operated in the selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity. nih.govresearchgate.net High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC/Q-TOF-MS/MS), has also been utilized for the characterization of terbuthylazine metabolites. nih.govacs.org

Gas chromatography-mass spectrometry (GC-MS) is another viable option, particularly for confirming the identity of the compounds in the selected-ion monitoring (SIM) mode. nih.gov

The table below summarizes some of the mass spectrometric methods used:

| Technique | Ionization Mode | Key Parameters | Application |

| LC-Triple Quadrupole MS | Heated Electrospray (Positive) | Selected Reaction Monitoring (SRM) | Quantification of terbutylazine and desethylterbuthylazine (B152745) in human urine and hair. nih.govresearchgate.net |

| LC-ESI-ITFT | Electrospray (Positive) | HCD fragmentation, Resolution 7500 | Generation of MS2 mass spectrum for this compound. ufz.de |

| GC-MS | - | Selected-Ion Monitoring (SIM) | Confirmation of triazine herbicides and metabolites in soil. nih.gov |

| LC/Q-TOF-MS/MS | - | Collision-Induced Dissociation (CID) | Characterization of ametryn metabolites in maize and soil. nih.govacs.org |

Method Validation and Performance Characteristics

Validation of analytical methods is essential to ensure the reliability of the results. Key performance characteristics that are evaluated include linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).

For the analysis of terbutylazine and its metabolites, methods have demonstrated good linearity and precision, with relative standard deviations (RSD) typically below 15%. nih.govacs.org In one study, the inter- and intra-run precisions were less than 7%. nih.gov

Recovery rates are a measure of the accuracy of the extraction method. For this compound and related compounds, recovery rates are generally in the range of 70-100%. nih.govacs.orgnih.gov For example, a method for analyzing terbutylazine in soil reported mean recoveries of 81% to 92% from fortified samples. researchgate.netu-szeged.hu

The limits of detection (LOD) and quantification (LOQ) indicate the sensitivity of the method. For the analysis of terbutylazine metabolites in water, detection limits as low as 0.01 µg/L have been reported. nih.govacs.org For soil analysis, LODs can range from 0.01 to 0.05 mg/kg. researchgate.net

Environmental Surveillance and Monitoring Programs

Continuous monitoring of this compound in the environment is necessary to assess the impact of agricultural practices and ensure that residue levels remain within acceptable limits. hpc-standards.com This metabolite, along with desethylterbuthylazine (DET), has been identified as a potential pollutant for aquifer contamination due to its leaching potential. nih.gov

Monitoring programs often analyze for the parent compound, terbuthylazine, and its major degradation products in various environmental compartments, including soil and water. nih.govnih.gov For instance, studies have measured the concentrations of terbuthylazine transformation products in leachates and soil samples to understand their mobility and degradation pathways. nih.gov The presence of terbutylazine and its metabolites in the environment can impact wildlife, particularly aquatic organisms. hpc-standards.com

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) establish maximum residue limits (MRLs) for terbutylazine and its metabolites to ensure food and environmental safety. hpc-standards.comepa.govnih.gov

Application of Reference Materials and Standardized Procedures

The use of high-purity reference materials and standardized analytical procedures is fundamental for accurate and reliable residue analysis. hpc-standards.comhpc-standards.com Certified analytical standards of terbutylazine and its metabolites are commercially available and are essential for the calibration of analytical instruments and the validation of methods. hpc-standards.comsigmaaldrich.commedchemexpress.com

Standardized methods, such as those developed by the U.S. Geological Survey (USGS), provide established procedures for the analysis of pesticides like terbuthylazine in water samples. nih.gov The use of isotope-dilution techniques, where a stable isotope-labeled internal standard is used, can help to control for bias from matrix effects during analysis. nih.gov Adherence to guidelines from organizations like SANCO (now part of the European Commission's Directorate-General for Health and Food Safety) ensures that analytical methods meet required standards for linearity, precision, and accuracy. researchgate.netu-szeged.hu

Regulatory and Environmental Management Context

Environmental Quality Standards and Guideline Values

The establishment of clear environmental quality standards (EQS) and guideline values is fundamental for assessing and controlling the risks posed by chemical contaminants. For pesticide metabolites like Terbutylazine-desethyl-2-hydroxy, the regulatory landscape can be multifaceted.

Specific, health-based reference values for this compound are not uniformly established across all regulatory bodies. The European Food Safety Authority (EFSA) has evaluated several groundwater metabolites of terbuthylazine (B1195847). europa.eu For some metabolites (coded as LM2, LM4, and LM5), it was concluded that the reference values for the parent compound, terbuthylazine, could be applied. researchgate.net However, for others (LM3 and LM6), the panel determined that substance-specific reference values could not be derived from the available data, recommending further investigation into their specific toxicities. europa.euresearchgate.net this compound is identified in scientific literature with the reference code GS 28620. herts.ac.ukherts.ac.uk

In the European Union, a general parametric value for individual pesticides and their relevant metabolites in drinking water is set by the Drinking Water Directive. This standard is a precautionary value and not based on a toxicological assessment of each specific substance. Monitoring data from several European countries indicate that terbuthylazine and its metabolites are frequently found in surface and groundwater, in some instances at concentrations exceeding these limits. cnr.itnih.govosti.gov For example, in Veneto, Italy, this compound's precursor, desethyl-terbuthylazine, has been detected at levels above 0.1 µg L−1 in groundwater. informahealthcare.com

The World Health Organization (WHO) has established a guideline value for the parent compound, terbuthylazine, in drinking water, based on toxicological assessment. who.int While studies on the toxicity of this compound are limited, it is generally considered to be less toxic than its parent compound. hpc-standards.com Continuous monitoring is deemed necessary to ensure residue levels stay within acceptable limits and to inform decisions regarding herbicide use. hpc-standards.com

Regulatory and Guideline Values Related to Terbutylazine and its Metabolites

This table summarizes key guideline values for pesticides in drinking water, providing context for the regulation of this compound.

| Substance/Category | Value | Jurisdiction/Organization | Notes |

|---|---|---|---|

| Individual Pesticides (and relevant metabolites) | 0.1 µg/L | European Union (Drinking Water Directive) | A general, precautionary maximum allowable concentration for any single pesticide in drinking water. cnr.itosti.gov |

| Total Pesticides | 0.5 µg/L | European Union (Drinking Water Directive) | The maximum allowable concentration for the sum of all individual pesticides detected and quantified in drinking water. cnr.itosti.gov |

| Terbuthylazine (Parent Compound) | 7 µg/L | World Health Organization (WHO) | A health-based guideline value calculated assuming a 60-kg person consumes 2 litres of water per day and allocating 10% of the Tolerable Daily Intake (TDI) to drinking water. who.int |

| "Non-relevant" Metabolites | 3 µg/L | Austria | A threshold value applied to metabolites classified as 'non-relevant', such as those of S-metolachlor. The classification of terbuthylazine metabolites can vary. scispace.com |

Implications for Water Resource Protection and Management

The presence of this compound and its precursors in water systems has significant implications for the protection and management of water resources. As a transformation product of terbuthylazine, its occurrence in the environment is directly linked to the agricultural use of the parent herbicide. nih.govnih.gov

Metabolites like this compound can be more mobile and persistent in the environment than the original active substance. cnr.itosti.gov For instance, the metabolite desethyl-terbuthylazine is more likely to pollute groundwater because it has a higher water solubility and does not bind as strongly to soil organic matter as the parent terbuthylazine. researchgate.net This increased mobility enhances the risk of contamination of both surface water and groundwater, which serve as primary sources of drinking water for many communities. nih.gov

Widespread detection of terbuthylazine and its metabolites in European water bodies highlights the vulnerability of these resources. cnr.itnih.gov In a study in the Plana Sur Aquifer of Valencia, Spain, the metabolite desethyl-terbuthylazine was frequently detected at concentrations higher than the parent compound and often exceeded the legal threshold of 0.1 µg/L. copernicus.orgcopernicus.org The presence of these compounds necessitates continuous and robust monitoring programs to assess the quality of water resources and ensure they are safe for human consumption and ecological health. hpc-standards.com

The management of water resources is further complicated by the fact that multiple pesticides and their various metabolites can be present simultaneously. This creates a complex mixture of contaminants whose combined effects are not always well understood. Therefore, a comprehensive water protection strategy must consider not only the parent herbicides but also their environmentally relevant metabolites like this compound. hpc-standards.com This includes protecting aquatic ecosystems, as the presence of the metabolite can impact non-target organisms, particularly in aquatic environments. hpc-standards.com

Key Findings on the Occurrence of Terbutylazine Metabolites in Water

This table outlines significant findings regarding the detection of terbuthylazine metabolites in water resources, underscoring the need for management and protection.

| Finding | Location/Context | Implication for Water Management |

|---|---|---|

| Desethyl-terbuthylazine concentrations exceeded the 0.1 µg/L limit in five out of six monitored wells. | Plana Sur Aquifer, Valencia, Spain | Indicates significant groundwater contamination by mobile metabolites, posing a direct risk to drinking water quality. copernicus.orgcopernicus.org |

| Terbuthylazine and Desethyl-terbuthylazine are found at noticeable concentrations in surface and groundwater, often above EU drinking water limits. | Italy and other European countries | Demonstrates a widespread contamination issue that requires cross-regional management and monitoring strategies. cnr.itosti.gov |

| Desethyl-terbuthylazine was detected in tap water samples. | France and Croatia | Shows that contamination can persist through water treatment processes and reach the consumer, highlighting the need for advanced treatment or better source protection. nih.gov |

| Metabolites can be more persistent and mobile than the parent compound. | General finding from multiple studies | Water quality models and risk assessments must specifically account for the properties of metabolites, not just the parent herbicide. cnr.itresearchgate.net |

Mitigation Strategies for Environmental Load Reduction

Reducing the environmental load of this compound involves a multi-pronged approach, targeting the use of the parent herbicide, managing its transport in the environment, and remediating existing contamination.

Best Management Practices (BMPs) during herbicide application are crucial for minimizing off-target movement. This includes:

Avoiding spray drift: Not applying herbicides when wind speeds are high or when temperature inversions are present. fourseasonsag.com

Protecting water bodies: Maintaining buffer zones and not mixing or loading sprayers within 20 meters of wells, dams, or streams. fourseasonsag.comuplcorp.com

Proper incorporation: For soil-applied herbicides, ensuring even incorporation into the soil can improve efficacy and reduce runoff. fourseasonsag.com

Considering soil and weather conditions: Avoiding application on very light soils or just before heavy rainfall can reduce the potential for leaching into groundwater. fourseasonsag.com

Recent research has explored novel methods to enhance the degradation of herbicides in the soil. One study found that the application of salicylic (B10762653) acid could promote the detoxification and decay of triazine herbicides in maize and soil, thereby reducing their accumulation and subsequent transport. nih.gov

For contamination that has already occurred, various remediation technologies are being investigated. Constructed wetlands and biopurification systems have shown potential for removing terbuthylazine from agricultural runoff and wastewater. researchgate.net These systems use natural microbial and plant processes to break down the herbicide. Additionally, research into sorption materials, such as specific polymeric microspheres, has demonstrated the potential to effectively adsorb and remove terbuthylazine metabolites from water. nih.govresearchgate.net

Strategies for Mitigating Environmental Contamination by Terbutylazine and its Metabolites

This table categorizes various strategies aimed at reducing the environmental presence of this compound, from preventative agricultural practices to remediation technologies.

| Strategy Category | Specific Action | Objective |

|---|---|---|

| Agricultural Best Management Practices (BMPs) | Integrated Weed Management (IWM) and herbicide rotation. scielo.br | Reduce overall herbicide use and prevent resistance. |

| Adherence to application guidelines (e.g., wind speed, buffer zones). fourseasonsag.comuplcorp.com | Prevent off-target movement via spray drift and runoff. | |

| Application timed to weather and soil conditions. fourseasonsag.com | Minimize leaching to groundwater and surface water runoff. | |

| Enhanced Degradation | Application of soil amendments like salicylic acid. nih.gov | Promote faster breakdown of the parent herbicide in the soil. |

| Use of biopurification systems for farm wastewater. researchgate.net | Degrade pesticide residues in contaminated water before environmental release. | |

| Remediation of Contaminated Water | Constructed wetlands to treat agricultural runoff. researchgate.net | Use natural processes to remove pesticides from water. |

| Development of advanced sorption materials. nih.govresearchgate.net | Adsorb and remove metabolites from contaminated water sources. |

Future Research Directions

Integrated Ecological Risk Assessment Frameworks

A critical future research avenue is the development of integrated ecological risk assessment (ERA) frameworks specifically tailored for Terbutylazine-desethyl-2-hydroxy. While ERA frameworks exist for parent pesticide compounds, metabolites are often overlooked or their risks are inferred from the parent compound, which may not be scientifically sound.

Future research should focus on:

Toxicity Profiling: Establishing a comprehensive toxicity profile for this compound across different trophic levels is paramount. This includes acute and chronic toxicity studies on a range of non-target organisms, such as algae, invertebrates, fish, and amphibians. A study on the related compound, terbuthylazine-2-hydroxy, found that it affected the growth and survival of early life stages of common carp (B13450389) (Cyprinus carpio), highlighting the potential for hydroxylated metabolites to pose a risk to aquatic life. nih.gov Similar specific data for this compound is currently lacking.

Sub-lethal Effects: Investigating the sub-lethal effects of chronic exposure to environmentally relevant concentrations is crucial. This includes assessing impacts on reproduction, development, behavior, and endocrine disruption. For instance, a study on terbuthylazine-desethyl, another metabolite, revealed adverse effects on the biochemical profile and antioxidant system of red swamp crayfish (Procambarus clarkii). nih.gov Such targeted studies are needed for this compound.

Mixture Toxicity: In natural environments, organisms are exposed to a cocktail of chemicals. Future ERAs should consider the synergistic or antagonistic effects of this compound in combination with its parent compound, other metabolites, and other co-occurring pesticides.

Risk Quotient and Hazard Index Development: Based on the toxicity data, specific risk quotients and hazard indices for this compound need to be developed. This will allow for a more accurate assessment of the ecological risk it poses in different environmental compartments.

Advanced Predictive Modeling for Environmental Fate and Transport

To effectively manage and mitigate the potential risks of this compound, it is essential to predict its behavior in the environment. Advanced predictive models are needed to simulate its fate and transport in soil, water, and air.

Future modeling efforts should incorporate:

Metabolite-Specific Parameters: Accurate model predictions rely on precise input parameters. Research is needed to determine the specific physicochemical properties of this compound, such as its soil-water partition coefficient (Kd), organic carbon-water (B12546825) partition coefficient (Koc), and degradation half-lives in different matrices (soil, water, sediment). Studies have shown that metabolites like desethylterbuthylazine (B152745) have different mobility and persistence compared to the parent terbuthylazine (B1195847), underscoring the need for metabolite-specific data. cnr.it

Formation and Degradation Kinetics: Models should include detailed reaction kinetics for the formation of this compound from terbuthylazine and its subsequent degradation pathways. This requires a better understanding of the microbial and abiotic processes that govern its transformation in the environment. nih.gov

Leaching and Runoff Potential: Given its potential for increased water solubility compared to the parent compound, models should specifically assess the leaching potential of this compound to groundwater and its transport via surface runoff to water bodies. Models like the Pesticide Root Zone Model (PRZM) have been used to simulate the movement of terbuthylazine and desethyl-terbuthylazine, and similar focused simulations are needed for this compound. copernicus.orgnih.gov

Catchment-Scale and Regional Models: Developing and validating models at the catchment and regional scales will be vital for understanding the broader spatial distribution and long-range transport potential of this metabolite.

Novel Remediation Technologies for Contaminated Matrices

The presence of this compound in soil and water necessitates the development of effective remediation technologies. Future research should explore and optimize novel methods for its removal from contaminated environmental matrices.

Promising areas of research include:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs such as ozonation, Fenton processes, and photocatalysis for the degradation of this compound is a key research need. Studies on terbuthylazine have shown that photocatalytic degradation can be an effective removal method. researchgate.net The applicability and efficiency of these technologies for this specific hydroxylated metabolite require dedicated investigation.

Bioremediation: Identifying and isolating microorganisms capable of degrading this compound is a promising and environmentally friendly approach. researchgate.net Research should focus on understanding the metabolic pathways and enzymatic systems involved in its biodegradation. This could lead to the development of bioaugmentation and biostimulation strategies for contaminated sites.

Constructed Wetlands and Phytoremediation: The potential of constructed wetlands and specific plant species to remove or degrade this compound from contaminated water should be explored. Research on terbuthylazine has indicated that constructed wetlands can play a role in its removal, and similar potential for its metabolites should be assessed. researchgate.netresearchgate.net

Adsorption Technologies: Developing and testing novel adsorbent materials, such as modified biochar or nanomaterials, for the efficient removal of this compound from water is another important research direction.

Spatiotemporal Analysis of Occurrence and Distribution Patterns

Understanding where and when this compound occurs in the environment is fundamental to assessing exposure and risk. Comprehensive monitoring programs and spatiotemporal analysis are therefore essential.

Future research in this area should focus on:

Development of Sensitive Analytical Methods: There is a need for robust and sensitive analytical methods for the routine detection and quantification of this compound in various environmental samples, including water, soil, sediment, and biota. nih.gov

Long-Term Monitoring Programs: Establishing long-term monitoring programs in agricultural catchments and downstream aquatic ecosystems will be crucial to understand the temporal trends in its concentration and to evaluate the effectiveness of any mitigation measures.

Geographical Information System (GIS) Mapping: Utilizing GIS to map the spatial distribution of this compound will help to identify hotspots of contamination and to correlate its presence with land use, agricultural practices, and hydrogeological conditions. Studies on the spatial and temporal trends of terbuthylazine and desethyl-terbuthylazine in groundwater have provided valuable insights, and similar analyses are needed for this compound. nih.govresearchgate.net

Source Tracking: Employing isotopic and molecular ratio techniques could help to distinguish between different sources of contamination and to better understand the transport pathways of this compound in the environment.

By focusing on these future research directions, the scientific community can build a comprehensive understanding of the environmental behavior and ecological significance of this compound. This knowledge will be instrumental in developing effective strategies to protect environmental health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting terbutylazine-desethyl-2-hydroxy in environmental samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, a C18 column with 0.1% formic acid-water and acetonitrile gradient elution (0.3 mL/min flow rate) coupled with ESI positive-mode MRM transitions (precursor/product ions: 230/174, 230/132) ensures high sensitivity and specificity . Sample pretreatment involves acetonitrile extraction and cleanup using primary secondary amine (PSA) sorbents to reduce matrix interference .

- Validation : Recovery rates between 90–108% and RSDs <5.3% are achievable with this protocol .

Q. How does this compound form in environmental systems?

- Degradation Pathways : It is a tertiary metabolite of terbutylazine, arising from sequential N-deethylation and hydroxylation. Microbial degradation by soil bacteria (e.g., Rhodococcus spp.) and photolytic reactions are key drivers .

- Experimental Confirmation : Use isotopic labeling (e.g., deuterated analogs like terbutylazine-d5) to track transformation pathways via LC-MS/MS fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with ABEK filters (EN 14387 standard) to prevent inhalation or dermal exposure .

- Engineering Controls : Perform experiments in fume hoods with HEPA filters to minimize aerosol formation. Avoid skin contact, as acute toxicity data (oral LD50, etc.) remain unverified but suggest moderate hazards .

Advanced Research Questions

Q. How can conflicting half-life data for this compound in soil studies be resolved?

- Data Reconciliation : Conduct controlled microcosm experiments with standardized parameters (e.g., soil pH, organic matter content, microbial activity). Use deuterated internal standards (e.g., terbutylazine-desethyl-d9) to differentiate abiotic vs. biotic degradation contributions .

- Statistical Tools : Apply multivariate regression to isolate variables affecting persistence, such as temperature and UV exposure .

Q. What strategies optimize the extraction and purification of this compound from complex matrices like plant tissues?

- Extraction Optimization : Test solvent systems (e.g., acetone vs. acetonitrile) and pH adjustments to enhance recovery. For lipophilic matrices, a modified Folch method (chloroform-methanol extraction) may improve yield .

- Cleanup Techniques : Use mixed-mode SPE cartridges (e.g., C18/PSA combinations) to remove chlorophyll and fatty acids. Validate with spike-recovery experiments using certified reference standards (e.g., Sigma-Aldrich analytical-grade compounds) .

Q. How can predictive models for this compound's environmental fate be improved?

- Model Parameterization : Incorporate high-resolution mass spectrometry (HRMS) data to quantify transformation products in field samples. Pair with GIS-based soil and hydrology data to predict spatial mobility .

- Machine Learning : Train algorithms on datasets from suspect screening platforms (e.g., Shinyscreen) to identify co-occurring metabolites and prioritize ecotoxicological risk assessments .

Methodological Notes

- Standard Preparation : Commercial standards (e.g., 100 µg/mL in acetonitrile, Art. No. PS32400001) should be stored at –20°C and calibrated against NIST-traceable references .

- Contradictory Evidence : While some studies report rapid photodegradation, others note persistence in anaerobic soils. Discrepancies highlight the need for context-specific experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.